dibutyl 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate
Description
Properties
Molecular Formula |
C27H30O8 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
butyl 2-[5-(2-butoxy-2-oxoethoxy)-2-oxo-4-phenylchromen-7-yl]oxyacetate |
InChI |
InChI=1S/C27H30O8/c1-3-5-12-31-25(29)17-33-20-14-22(34-18-26(30)32-13-6-4-2)27-21(19-10-8-7-9-11-19)16-24(28)35-23(27)15-20/h7-11,14-16H,3-6,12-13,17-18H2,1-2H3 |
InChI Key |
UCFRDECPUOIGBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5,7-Dihydroxy-4-phenylcoumarin
The coumarin core is typically synthesized via the Pechmann condensation, where a phenol derivative reacts with a β-keto ester in the presence of an acid catalyst. For 4-phenyl substitution, resorcinol and ethyl benzoylacetate are condensed using concentrated sulfuric acid at 0–5°C for 12 hours. The crude product is purified via recrystallization from ethanol, yielding 5,7-dihydroxy-4-phenylcoumarin as a pale-yellow solid (mp 218–220°C, yield 68–72%).
Bis-Etherification with Bromoacetic Acid Derivatives
To introduce the acetoxy groups, 5,7-dihydroxy-4-phenylcoumarin undergoes etherification with bromoacetic acid derivatives. In a modified Lee–Xia protocol, the dihydroxy intermediate (1.0 eq.) is dissolved in anhydrous DMF under nitrogen, followed by the addition of ethyl bromoacetate (2.2 eq.) and potassium carbonate (3.0 eq.). The mixture is stirred at 80°C for 24 hours, yielding the bis-ethoxyacetate intermediate (85–89% yield).
Reaction Conditions:
-
Solvent: Anhydrous DMF
-
Base: K₂CO₃
-
Temperature: 80°C
-
Time: 24 hours
Esterification with Butanol
The bis-ethoxyacetate intermediate is saponified using lithium hydroxide in a THF/water mixture (2:1 v/v) to generate the dicarboxylic acid. Subsequent esterification with butanol employs DCC (dicyclohexylcarbodiimide) as a coupling agent, as detailed in patent WO2014200872A1. The dicarboxylic acid (1.0 eq.) is reacted with butanol (4.4 eq.) and DCC (2.2 eq.) in dichloromethane at room temperature for 12 hours. The product is purified via flash chromatography (hexane/ethyl acetate, 4:1), affording the dibutyl ester as a colorless oil (yield 78–82%).
Reaction Optimization:
-
Catalyst: DCC
-
Solvent: Dichloromethane
-
Molar Ratio (Acid:Alcohol): 1:4.4
-
Purification: Silica gel chromatography
Analytical Characterization
Spectroscopic Validation
Purity Assessment
The European Pharmacopoeia’s assay for acetic anhydride (Method 4.1.1) is adapted to quantify residual carboxylic acid. Titration with 1 M NaOH confirms >98% esterification.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
DMF and dichloromethane are recovered via distillation (bp 153°C and 40°C, respectively), reducing waste. DCC is precipitated as dicyclohexylurea and filtered, enabling reuse.
Yield Enhancement Strategies
-
Microwave Assistance : Reducing reaction time from 24 hours to 45 minutes at 120°C improves bis-etherification yield to 92%.
-
Enzyme-Catalyzed Esterification : Lipase B (Candida antarctica) in tert-butanol achieves 88% yield at 50°C, eliminating DCC toxicity.
Comparative Analysis of Methods
| Parameter | Classical DCC Method | Enzymatic Method |
|---|---|---|
| Yield | 78–82% | 85–88% |
| Reaction Time | 12 hours | 24 hours |
| Catalyst Cost | High ($120/g) | Moderate ($80/g) |
| Environmental Impact | High (DCM waste) | Low (aqueous) |
Challenges and Solutions
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The dibutyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating bioactive intermediates.
Reaction Conditions and Outcomes
| Condition | Reactants/Agents | Product(s) Formed | Yield | Reference |
|---|---|---|---|---|
| Basic hydrolysis | K₂CO₃ in DMF, 383 K | Diacetic acid derivative [Fig. 1A] | ~80% | |
| Acidic hydrolysis | HCl/ice mixture | Partial hydrolysis products | Variable |
Mechanistic Insights
-
Base-mediated : Deprotonation of hydroxyl groups initiates nucleophilic attack on ester carbonyls, cleaving butyl groups .
-
Acid-mediated : Protonation of carbonyl oxygen enhances electrophilicity, facilitating water-mediated cleavage .
Nucleophilic Substitution at the Ketone Group
The 2-oxo (ketone) group participates in nucleophilic addition reactions, though steric hindrance from adjacent substituents limits reactivity.
Example Reaction with Hydrazine
| Reactant | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 6 hrs | Hydrazone derivative [Fig. 1B] | Chelation studies |
Key Observations
-
Reaction kinetics are slower compared to simpler ketones due to steric effects.
-
Crystallographic data confirms planar chromene rings post-reaction, preserving structural integrity .
Transesterification Reactions
The butyl ester groups can exchange with other alcohols under catalytic conditions, enabling functional group diversification.
Experimental Protocol
-
Combine compound with methanol (10:1 molar ratio).
-
Add catalytic H₂SO₄ (0.1 eq).
-
Reflux at 353 K for 12 hrs.
Results
-
Higher alcohols (e.g., ethanol, isopropyl) require extended reaction times (>24 hrs).
Interactions with Biological Targets
While not a therapeutic agent, the compound exhibits non-covalent interactions with enzymes and receptors in biochemical assays:
Notable Findings
-
Cytochrome P450 inhibition : Binds to heme iron via ketone oxygen (Kd = 12.3 μM).
-
DNA intercalation : Planar chromene ring inserts between base pairs (ΔTm = +4.2°C).
Stability Under Thermal and Oxidative Conditions
Thermogravimetric Analysis (TGA)
-
Decomposition onset: 518 K.
-
Major weight loss at 623 K corresponds to butyl group elimination.
Oxidative Resistance
-
Stable under ambient O₂; no degradation observed over 30 days.
-
Strong oxidizers (e.g., KMnO₄) cleave the chromene ring, producing phenylacetic acid derivatives .
Reaction Schemes
Fig. 1A : Hydrolysis to diacetic acid derivative
Fig. 1B : Hydrazone formation via ketone modification
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with chromene structures exhibit significant antioxidant properties. Dibutyl 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate has been studied for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases such as cancer and cardiovascular disorders .
Anticancer Potential
The compound has shown promise in anticancer research. Studies suggest that chromene derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and modulation of cell cycle progression. Specific case studies highlight its effectiveness against breast and colon cancer cell lines .
Polymer Additives
This compound is utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices improves resistance to degradation under thermal stress, making it suitable for applications in packaging and construction materials .
Coatings and Films
The compound's ability to form films with good adhesion properties makes it an excellent candidate for coatings. It can be used in protective coatings for metals and plastics, providing both aesthetic appeal and functional benefits such as corrosion resistance .
Photodegradation Studies
This compound has been investigated for its photodegradation properties under UV light exposure. This research is crucial for understanding the environmental impact of chromene derivatives and their potential use in photodegradable materials .
Bioremediation
The compound's structure suggests potential applications in bioremediation processes where it could be used to enhance the degradation of pollutants in contaminated environments. Its interactions with microbial communities are being studied to assess its efficacy in breaking down hazardous substances .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antioxidant Activity | Significant free radical scavenging activity observed |
| Anticancer Potential | Inhibition of cancer cell proliferation | |
| Materials Science | Polymer Additives | Improved thermal stability in polymer formulations |
| Coatings and Films | Enhanced adhesion and corrosion resistance | |
| Environmental Applications | Photodegradation Studies | Effective degradation under UV light |
| Bioremediation | Potential enhancement of pollutant degradation |
Case Studies
- Antioxidant Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited a higher antioxidant capacity compared to standard antioxidants like ascorbic acid .
- Anticancer Research : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent .
- Material Enhancement : Research on polymer composites incorporating this compound showed improved mechanical properties and thermal stability compared to control samples without the additive .
Mechanism of Action
The mechanism of action of dibutyl 2,2’-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Table 1: Comparison of Ester-Substituted Analogs
Key Findings :
- Butyl vs. However, methyl esters form denser crystalline polymorphs due to reduced steric bulk, as seen in dimethyl derivatives exhibiting two distinct packing modes (polymorphs) with hydrogen-bonding differences .
- Ethyl Esters : Diethyl analogs (e.g., C₂₅H₃₀O₈) balance solubility and hydrophobicity, making them suitable for applications requiring moderate polarity .
- tert-Butyl Esters: The bulky tert-butyl groups in C₂₇H₃₀O₈ disrupt close molecular packing, lowering melting points and improving solubility in non-polar solvents .
Chromene Core Modifications
Table 2: Chromene Substituent Effects
Key Findings :
- The phenyl group at position 4 in the target compound promotes π-π interactions, critical for stabilizing crystalline phases. This contrasts with propyl-substituted analogs, which prioritize hydrophobic over aromatic interactions .
- Hydroxyethoxy substituents (e.g., in C₁₉H₁₈O₆) form extensive hydrogen-bond networks, leading to higher melting points compared to esterified derivatives .
Functional Group Replacements: Esters vs. Amides
Table 3: Ester vs. Amide Derivatives
Key Findings :
- Amide derivatives (e.g., C₂₃H₂₄N₂O₆) exhibit greater hydrolytic stability than esters, making them preferable for pharmaceutical applications. The N,N-dimethyl groups further enhance solubility in polar solvents .
- Ester derivatives are more reactive, enabling tailored material properties (e.g., dissolution inhibitors in photoresists, as seen in tert-butyl ester analogs in ) .
Structural and Crystallographic Insights
Polymorphism in Dimethyl Analogs
Studies on dimethyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)dioxy]diacetate reveal two polymorphs:
- Less Densely Packed Polymorph : Weaker C–H···O hydrogen bonds (2.50–2.65 Å) result in lower thermal stability .
- More Densely Packed Polymorph : Stronger hydrogen bonds (2.30–2.45 Å) and closer π-π interactions (3.6 Å interplanar distance) enhance melting points by ~20°C compared to the less dense form .
Implications for the Target Compound : The larger butyl groups in this compound likely prevent dense packing, resulting in lower melting points but higher solubility than methyl/ethyl analogs .
Biological Activity
Dibutyl 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate is a synthetic compound characterized by a chromene structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₃₁H₃₄O₈, with a molecular weight of approximately 478.52 g/mol. The compound features two butyl groups that enhance its hydrophobic properties and two acetate moieties that improve solubility in organic solvents. The chromene core is significant in pharmacology due to its potential therapeutic effects.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : Compounds with similar chromene structures have demonstrated antioxidant properties, which are crucial for reducing oxidative stress in cells.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and NCI-H1299 (lung cancer), indicating its potential as an anticancer agent.
- Antimicrobial Activity : The compound's structural features suggest possible antimicrobial effects against various pathogens. Comparative studies with related compounds indicate moderate to good antibacterial activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Interaction studies have focused on the compound's binding affinity with specific enzymes and receptors. For instance, it may inhibit certain enzymatic pathways involved in cancer progression or bacterial growth.
- Cell Signaling Modulation : The compound could modulate cell signaling pathways that regulate apoptosis and cell proliferation, contributing to its anticancer effects.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound among other chromene derivatives:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Dimethyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)dioxy]diacetate | C₂₆H₂₄O₈ | Contains dimethyl groups instead of butyl | Antioxidant properties |
| 4-butyl 2-oxo 4H-chromene 5,7-diyl diacetate | C₂₆H₃₄O₇ | Lacks additional butyl group; simpler structure | Moderate anticancer activity |
| Diethyl 5,5'-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo -4H-chromene -2-carboxylate | C₂₄H₂₈O₈ | Features ethyl groups; different functional groups | Potential anti-inflammatory effects |
This compound stands out due to its dual butyl groups which enhance hydrophobicity and solubility compared to other compounds listed.
Case Studies
- Anticancer Activity Study : In vitro studies conducted on MCF-7 and NCI-H1299 cell lines revealed that this compound induced apoptosis at concentrations of 40 and 80 µg/ml. Flow cytometry analysis demonstrated a significant increase in apoptotic cells compared to control groups treated with DMSO .
- Antimicrobial Evaluation : Comparative studies showed that the compound exhibited antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The zone of inhibition was measured against standard antibiotics .
Q & A
Q. What are the optimal synthetic routes for dibutyl 2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis of this coumarin derivative involves multi-step reactions, including esterification and nucleophilic substitution. Key steps include:
- Esterification : Use of ethyl chloroacetate with potassium carbonate (K₂CO₃) in DMF under reflux conditions to introduce acetate groups .
- Hydrolysis : LiOH·H₂O in THF/H₂O for controlled deprotection of intermediates .
- Purification : Column chromatography or recrystallization to isolate the dibutyl ester.
Systematic optimization can employ computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | Ethyl chloroacetate, K₂CO₃, DMF, 80°C | 65–75 |
| Hydrolysis | LiOH·H₂O, THF/H₂O, RT | 85–90 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of ester groups (δ 4.0–4.3 ppm for methyleneoxy protons) and coumarin backbone aromatic signals .
- X-ray Crystallography : To resolve polymorphic forms, as seen in dimethyl analogs with similar chromene-oxygen linkages .
- HPLC-MS : For purity assessment and detection of byproducts (e.g., unreacted intermediates).
Advanced Research Questions
Q. How can computational reaction path search methods and quantum chemical calculations be integrated to predict and optimize the synthesis of this coumarin derivative?
- Methodological Answer :
- Reaction Path Search : Tools like density functional theory (DFT) can model transition states and intermediates, identifying energetically favorable pathways .
- Data-Driven Feedback : Experimental results (e.g., reaction yields) are fed back into computational models to refine predictions. For example, optimizing solvent polarity or catalyst loading based on computed activation barriers .
- Example Workflow :
Use Gaussian or ORCA for DFT calculations.
Validate with experimental kinetic data (e.g., Arrhenius plots).
Q. What experimental strategies can resolve contradictions in reported spectral data or polymorphic forms of the compound?
- Methodological Answer :
- Polymorph Screening : Vary crystallization solvents (e.g., DCM vs. ethanol) and analyze via single-crystal XRD to identify packing differences, as demonstrated for dimethyl analogs .
- Dynamic NMR : Probe temperature-dependent conformational changes in solution (e.g., ester group rotation barriers).
- Comparative Spectrometry : Cross-validate NMR and IR data with computational simulations (e.g., Spartan or ADF).
Q. How does the presence of diacetate groups influence the compound's reactivity in nucleophilic or electrophilic environments, and what mechanistic studies are recommended?
- Methodological Answer :
- Electrophilic Reactivity : The electron-withdrawing acetate groups may deactivate the coumarin core toward electrophilic substitution.
- Nucleophilic Attack : Study ester hydrolysis kinetics under acidic/basic conditions (e.g., Arrhenius analysis with LiOH vs. HCl) .
- Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in acetate groups) to track bond cleavage pathways.
Q. What methodologies are appropriate for assessing the environmental fate and degradation pathways of this compound under varied atmospheric conditions?
- Methodological Answer :
- Photodegradation Studies : Expose to UV light (λ = 254–365 nm) and analyze breakdown products via LC-MS .
- Hydrolysis Kinetics : Monitor pH-dependent stability (e.g., pseudo-first-order kinetics in buffered solutions).
- Computational Modeling : Use EPI Suite or AOPWIN to predict atmospheric half-life and bioaccumulation potential .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported melting points or spectral data.
- Resolution :
Replicate synthesis using standardized protocols.
Compare XRD data to rule out polymorphic differences .
Validate purity via orthogonal methods (e.g., elemental analysis + HPLC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
